molecular formula C9H9N5O2 B478392 2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide CAS No. 333414-46-3

2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B478392
CAS No.: 333414-46-3
M. Wt: 219.2g/mol
InChI Key: GCMVZWZLMVMYSB-UHFFFAOYSA-N
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Description

2-[4-(1H-Tetrazol-1-yl)phenoxy]acetamide is a synthetic compound featuring a phenoxyacetamide backbone with a 1H-tetrazole substituent at the para position of the phenyl ring.

Properties

CAS No.

333414-46-3

Molecular Formula

C9H9N5O2

Molecular Weight

219.2g/mol

IUPAC Name

2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C9H9N5O2/c10-9(15)5-16-8-3-1-7(2-4-8)14-6-11-12-13-14/h1-4,6H,5H2,(H2,10,15)

InChI Key

GCMVZWZLMVMYSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=NN=N2)OCC(=O)N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)OCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 2-[4-(1H-Tetrazol-1-yl)phenoxy]acetamide, highlighting differences in substituents, molecular features, and reported biological activities:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Application Reference
This compound Phenoxyacetamide with 1H-tetrazole at phenyl para position ~235.23 Not explicitly reported N/A
2-(1H-Tetrazol-1-yl)acetic acid Acetic acid derivative with 1H-tetrazole 141.10 Pharmaceutical intermediate; coordination agent
N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity derivative) Tetrazole-acetamide with dihydroxyethyl side chain ~189.16 Impurity in pharmaceutical synthesis
9a–9e (e.g., Compound 9c) Benzimidazole-triazole-thiazole-acetamide hybrids ~500–550 α-Glucosidase inhibitors (docking studies)
N-[4-(2-phenyldiazenyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide Thioacetamide linker with tetrazole and diazenylphenyl groups ~434.45 No explicit activity reported
3ae, 3af (Benzimidazole-sulfonylphenoxyacetamide derivatives) Sulfonyl-benzimidazole-phenoxyacetamide with methoxy groups ~600–650 Proton pump inhibitor analogs (synthesis focus)

Key Observations:

Tetrazole Positioning : The 1H-tetrazole isomer (as in the target compound) is less common than 5H-tetrazole derivatives but offers distinct electronic properties. For example, 2-(1H-tetrazol-1-yl)acetic acid is a precursor for antibiotics and coordination complexes , whereas thio-linked tetrazoles (e.g., ) may exhibit altered binding kinetics due to sulfur's electronegativity.

Hybrid Structures: Compounds like 9a–9e integrate additional heterocycles (benzimidazole, triazole, thiazole), which broaden interactions with biological targets (e.g., α-glucosidase inhibition via triazole-thiazole motifs). These hybrids demonstrate higher molecular weights and complexity compared to the simpler phenoxyacetamide scaffold.

Pharmacological Potential: While the target compound lacks direct activity data, analogs such as 9c showed promising docking scores against α-glucosidase , suggesting that this compound could be optimized for enzyme inhibition.

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